4-Methylbenzene-1-peroxol
Description
Contextualizing 4-Methylbenzene-1-peroxol within the Hydroperoxide Class
This compound, also known as p-tolyl hydroperoxide, belongs to the family of aryl hydroperoxides. Its structure consists of a hydroperoxy group (-OOH) attached to a toluene (B28343) moiety. This compound is structurally analogous to cumene (B47948) hydroperoxide, a high-volume industrial chemical, with the key difference being the substitution pattern on the aromatic ring. wikipedia.org The presence of the methyl group at the para position influences its electronic properties and reactivity compared to the unsubstituted phenyl hydroperoxide or other isomers.
The IUPAC name for this compound is 4-methylbenzene-1-hydroperoxide. vulcanchem.com It is a derivative of p-cymene, an alkyl aromatic hydrocarbon. chemicalbook.com
Significance of Organic Peroxides in Contemporary Chemical Research
Organic peroxides are fundamental to numerous areas of modern chemical research. They are crucial intermediates in autoxidation processes, which are central to the degradation of organic materials and have implications for atmospheric and combustion chemistry. pnas.org In synthetic organic chemistry, hydroperoxides serve as versatile oxidizing agents for a variety of transformations, including the epoxidation of alkenes and the oxidation of alcohols and sulfides. wiley.comhbni.ac.in
The controlled decomposition of organic peroxides is a cornerstone of polymer chemistry, where they are widely employed as radical initiators for the production of a vast range of polymers from unsaturated monomers. wiley.comnih.gov Furthermore, the study of organic hydroperoxides contributes to a deeper understanding of reaction mechanisms, particularly those involving radical intermediates. unibe.ch Recent research has also explored their role in biological systems and their potential applications in medicinal chemistry. wiley.com The development of new methods for the synthesis and quantification of organic hydroperoxides remains an active area of investigation, driven by the need for greater control over their reactivity and a better understanding of their environmental and industrial impact. natureasia.compnas.org
Scope and Research Imperatives for this compound Investigations
Investigations into this compound are driven by several key research imperatives. A primary focus is on elucidating its decomposition mechanisms under various conditions (e.g., thermal, photochemical, and catalyzed). Understanding the formation of decomposition products, such as 4-methylphenol and oxygen gas, is critical for controlling its reactivity and for its application in synthesis. vulcanchem.com
Another significant area of research is its application as a mild oxidant in organic synthesis. For instance, it has been shown to be effective in C-O bond-forming reactions, such as oxidative coupling. vulcanchem.com Further exploration of its synthetic utility could lead to the development of novel and selective oxidation methods.
In the context of polymer chemistry, research is needed to evaluate its efficacy as a radical initiator and to understand how its structure influences the properties of the resulting polymers. This includes studying its role in dynamic cross-linking and the development of self-healing polymers. vulcanchem.com
Finally, there is a need for more accurate and reliable analytical methods for the detection and quantification of this compound and other organic hydroperoxides. natureasia.compnas.org This is essential for monitoring its presence in industrial processes and for studying its role in complex chemical systems.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 4-methylbenzene-1-hydroperoxide | 738610-17-8 | C7H8O2 | 124.14 |
| Cumene hydroperoxide | 2-Phenylpropane-2-peroxol | 80-15-9 | C9H12O2 | 152.19 |
| p-Cymene | 1-methyl-4-(1-methylethyl)benzene | 99-87-6 | C10H14 | 134.22 |
| 4-Methylphenol (p-Cresol) | 4-Methylphenol | 106-44-5 | C7H8O | 108.14 |
| 1-(2-hydroperoxypropan-2-yl)-4-methylbenzene | 1-(2-hydroperoxypropan-2-yl)-4-methylbenzene | 3077-71-2 | C10H14O2 | 166.22 |
Structure
3D Structure
Properties
CAS No. |
738610-17-8 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-hydroperoxy-4-methylbenzene |
InChI |
InChI=1S/C7H8O2/c1-6-2-4-7(9-8)5-3-6/h2-5,8H,1H3 |
InChI Key |
ZCUUEQJCOSBJOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OO |
Origin of Product |
United States |
Nomenclature and Structural Considerations of 4 Methylphenyl Hydroperoxide
Systemic and Common Nomenclatures in Academic Discourse
The naming of 4-methylphenyl hydroperoxide follows established IUPAC (International Union of Pure and Applied Chemistry) guidelines for organic compounds. According to systematic nomenclature, the -OOH group is treated as a "hydroperoxy" prefix. With the methyl group defining the parent molecule as toluene (B28343) (methylbenzene), and assigning the position of the methyl group as carbon 1, the hydroperoxy group is at position 4. Therefore, the systematic IUPAC name is 4-hydroperoxytoluene or 1-hydroperoxy-4-methylbenzene .
In common academic and research literature, the compound is frequently named by considering the 4-methylphenyl group (p-tolyl) as the substituent on the hydroperoxide parent molecule. This leads to the widely used name p-tolyl hydroperoxide . Another acceptable common name is 4-methylphenyl hydroperoxide . The term "peroxol" is a less conventional suffix for the -OOH group, making "4-Methylbenzene-1-peroxol" an infrequent and non-standard designation.
| Nomenclature Type | Name |
| Systematic (IUPAC) | 1-hydroperoxy-4-methylbenzene |
| Systematic (IUPAC) | 4-hydroperoxytoluene |
| Common | p-tolyl hydroperoxide |
| Common | 4-methylphenyl hydroperoxide |
Structural Characteristics of the Hydroperoxy Functional Group in Aryl Systems
The hydroperoxy functional group (-OOH) imparts distinct structural and electronic characteristics to the aryl system to which it is attached. The geometry of the hydroperoxy group is non-planar, with the atoms arranged in a C-O-O-H sequence.
General structural parameters for organic hydroperoxides indicate that the O-O single bond is relatively weak, with a bond dissociation energy typically in the range of 190–210 kJ/mol, and has a bond length of approximately 1.45 Å acs.org. The R-O-O bond angle (where R is the aryl group) is approximately 110°, similar to the bond angle in water, and the C-O-O-H dihedral angle is characteristically around 120° acs.org.
Isomeric Distinctions and Related Aryl Peroxy Compounds in Research
The position of the methyl group relative to the hydroperoxy group on the benzene (B151609) ring gives rise to three structural isomers: 2-methylphenyl hydroperoxide (ortho-tolyl hydroperoxide), 3-methylphenyl hydroperoxide (meta-tolyl hydroperoxide), and 4-methylphenyl hydroperoxide (para-tolyl hydroperoxide). The spatial arrangement of these two functional groups influences their physical and chemical properties due to steric and electronic effects.
While specific comparative research focusing exclusively on the three tolyl hydroperoxide isomers is not extensively documented in readily available literature, inferences can be drawn from the general principles of aromatic substitution and steric hindrance. The proximity of the methyl group to the hydroperoxy group in the ortho-isomer can lead to steric interactions that may affect the conformation of the hydroperoxy group and its reactivity. The electronic influence of the methyl group (an electron-donating group) will also differ depending on its position relative to the hydroperoxy group, which in turn can affect the stability and reactivity of the peroxide bond.
Related Aryl and Alkyl Peroxy Compounds:
To understand the properties of 4-methylphenyl hydroperoxide, it is useful to compare it with other well-studied hydroperoxides.
Cumene (B47948) Hydroperoxide: This compound, with the IUPAC name 2-hydroperoxypropan-2-ylbenzene, is a crucial intermediate in the industrial production of phenol (B47542) and acetone. Structurally, the hydroperoxy group is on an isopropyl substituent attached to the benzene ring. It is a relatively stable organic peroxide.
tert-Butyl Hydroperoxide (TBHP): As an alkyl hydroperoxide, TBHP lacks the aromatic ring directly bonded to the peroxy group. It is widely used as an oxidizing agent in organic synthesis. Compared to hydrogen peroxide, it is less reactive and more soluble in organic solvents.
The study of these related compounds provides a broader context for understanding the behavior of the hydroperoxy group in different chemical environments.
| Compound Name | Formula | Molar Mass ( g/mol ) |
| 4-Methylphenyl hydroperoxide | C₇H₈O₂ | 124.14 |
| 2-Methylphenyl hydroperoxide | C₇H₈O₂ | 124.14 |
| 3-Methylphenyl hydroperoxide | C₇H₈O₂ | 124.14 |
| Cumene hydroperoxide | C₉H₁₂O₂ | 152.19 |
| tert-Butyl hydroperoxide | C₄H₁₀O₂ | 90.12 |
| Hydrogen Peroxide | H₂O₂ | 34.01 |
Advanced Synthetic Methodologies for 4 Methylphenyl Hydroperoxide
Strategies for O-O Bond Formation in Aromatic Hydroperoxides
The formation of the peroxide functional group (R-O-O-H) in aromatic compounds like 4-Methylphenyl Hydroperoxide is a key synthetic step. This can be accomplished primarily through autoxidation and hydrogen peroxide-mediated routes.
Autoxidation is a common method for the synthesis of hydroperoxides, involving the reaction of a hydrocarbon with molecular oxygen. polymtl.ca This process typically proceeds through a free radical chain reaction mechanism consisting of initiation, propagation, and termination steps. polymtl.ca In the context of producing 4-Methylphenyl Hydroperoxide, the starting material is p-xylene (B151628).
The initiation step involves the formation of a p-tolyl radical. This can be achieved through the use of a radical initiator or by thermal or photochemical means. Once the p-tolyl radical is generated, it reacts with molecular oxygen in the propagation step to form a p-tolylperoxy radical. This radical can then abstract a hydrogen atom from another p-xylene molecule to yield 4-Methylphenyl Hydroperoxide and a new p-tolyl radical, thus continuing the chain reaction.
The industrial production of terephthalic acid often involves the oxidation of p-xylene, where 4-methylphenyl hydroperoxide is an intermediate. researchgate.net The Amoco process, for instance, utilizes a catalyst system of cobalt and manganese salts with a bromide promoter in an acetic acid solvent at elevated temperatures and pressures. researchgate.net While the final product is terephthalic acid, the initial stages of the reaction involve the formation of the hydroperoxide.
Hydrogen peroxide serves as a direct and atom-economical source of the hydroperoxide group. polymtl.cawikipedia.org The synthesis of aromatic hydroperoxides can be achieved by reacting a suitable aromatic precursor with hydrogen peroxide, often in the presence of an acid catalyst. google.com For instance, hydroxyalkyl-substituted aromatic compounds can be oxidized with hydrogen peroxide to yield the corresponding aromatic hydroperoxide. google.com
The reaction of p-xylene with hydrogen peroxide can also be employed for the synthesis of its derivatives. academie-sciences.frresearchgate.net In some cases, photocatalytic oxygenation of p-xylene using oxygen can simultaneously produce p-tolualdehyde and hydrogen peroxide. rsc.org The use of hydrogen peroxide offers a more direct route to hydroperoxides compared to autoxidation and can sometimes be performed under milder conditions. researchgate.net
Regioselective Synthesis Techniques in Substituted Aryl Systems
Achieving regioselectivity is crucial when dealing with substituted aryl systems to ensure the desired isomer is the primary product. In the synthesis of 4-Methylphenyl Hydroperoxide from p-xylene, the symmetry of the starting material simplifies the regioselectivity, as both methyl groups are equivalent. However, in more complex substituted aryl systems, directing the oxidation to a specific position is a significant challenge.
Techniques to control regioselectivity often involve the use of specific catalysts or directing groups that favor the formation of one isomer over others. While not explicitly detailed for 4-Methylphenyl Hydroperoxide in the provided context, the principles of regioselective synthesis are broadly applicable in organic chemistry. For example, in the synthesis of a methylated flavonoid, regioselective protection and alkylation were used to achieve the desired product in high yield. nih.gov
Continuous Flow Methodologies in Hydroperoxide Preparation
Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic peroxides, offering advantages in terms of safety, efficiency, and scalability. patsnap.comthieme-connect.comscispace.comgoogle.com The inherent hazards associated with peroxides, such as their potential for explosive decomposition, are mitigated in flow reactors due to the small reaction volumes and enhanced heat and mass transfer. thieme-connect.com
An online continuous flow process for preparing organic peroxides using hydrogen peroxide as a raw material has been developed. patsnap.comscispace.comgoogle.com This process integrates the oxidation reaction and workup into a single, continuous operation. patsnap.comgoogle.com Raw materials are continuously fed into a plug-and-produce integrated continuous flow reactor, and the desired peroxide is continuously obtained at the outlet. patsnap.comscispace.com This methodology allows for efficient and rapid production, flexible manufacturing, and can reduce costs and safety issues associated with storage and transportation. patsnap.com For instance, a continuous flow process for tert-butyl hydroperoxide synthesis has been studied, optimizing conditions such as temperature and flow rate. polymtl.ca
Catalyst Design and Optimization for Enhanced Synthetic Yields
Catalysts play a pivotal role in the synthesis of 4-Methylphenyl Hydroperoxide and other organic peroxides by improving reaction rates, selectivity, and yields under milder conditions. In the oxidation of p-xylene, various catalytic systems have been investigated.
For the autoxidation of p-xylene, transition metal salts, such as those of cobalt and manganese, are commonly used. researchgate.netscienceasia.org The combination of these metals with a bromide promoter is particularly effective in the industrial production of terephthalic acid, proceeding through the hydroperoxide intermediate. researchgate.net The catalyst facilitates the decomposition of the hydroperoxide to radicals that continue the oxidation chain.
In hydrogen peroxide-mediated syntheses, acid catalysts are often employed. google.com The development of heterogeneous catalysts is of significant interest as they can be easily separated from the reaction mixture and reused. Metal-organic frameworks (MOFs) have been explored as catalysts for the oxidation of p-xylene. For example, a Cu-MOF catalyst has been used for the one-step oxidation of p-xylene to 4-hydroxymethylbenzoic acid under mild conditions with hydrogen peroxide. researchgate.net Manganese-iron mixed oxide materials have also been studied for the selective catalytic oxidation of p-xylene, with tert-butyl hydroperoxide being an effective oxidizing agent in this system. academie-sciences.fr The choice of catalyst and oxidizing agent can significantly influence the product distribution. academie-sciences.fr
The direct synthesis of hydrogen peroxide itself, a key reagent, is also an area of active research, with catalysts such as Pd-Ni/TiO2 being developed for its production from hydrogen and oxygen. bath.ac.uk
Chemical Reactivity and Mechanistic Investigations
Homolytic O-O Bond Cleavage and Radical Generation
The relatively low bond dissociation energy of the peroxide bond facilitates its homolytic cleavage when subjected to energy input, such as heat or UV radiation. This process is a critical initiation step in many radical reactions, including autoxidation and polymerization. The cleavage results in the formation of two distinct radical species.
Alkoxy Radical (RO•) Formation and Subsequent Reactivity
Homolysis of the O-O bond in 4-Methylbenzene-1-peroxol yields a 4-methylphenoxyl radical and a hydroxyl radical. However, in the context of organic hydroperoxides (ROOH), the primary radical-forming step often involves the generation of an alkoxy and a hydroxyl radical. In related systems, such as the decomposition of tertiary hydroperoxides, the formation of alkoxyl (RO•) radicals is a key step. nih.gov These highly reactive intermediates can subsequently undergo several reaction pathways.
The generated alkoxy radicals are potent hydrogen abstractors and can engage in β-scission or rearrangement reactions. For instance, an alkoxyl radical can abstract a hydrogen atom from a suitable donor molecule, propagating a radical chain reaction. The self-reaction of tertiary peroxyl radicals, which can be formed from hydroperoxides, often results in the formation of alkoxyl radicals and molecular oxygen. nih.govresearchgate.net
Hydroxyl Radical (•OH) Generation and Its Role in Oxidation Processes
The homolytic cleavage of the O-O bond in this compound directly produces a hydroxyl radical (•OH), one of the most powerful oxidizing agents known. google.com The hydroxyl radical is extremely reactive and non-selective, capable of abstracting hydrogen atoms from a vast array of organic substrates, initiating oxidative degradation processes. google.com The generation of •OH from hydroperoxides can also occur via metal-catalyzed decomposition, such as the Fenton reaction, where a metal ion like Fe²⁺ reacts with the hydroperoxide. nih.govnih.gov This catalytic cycle can significantly enhance the production of hydroxyl radicals, making the system a potent oxidizing medium. nih.gov
Heterolytic Pathways and Ionic Reactions
In addition to radical pathways, this compound can undergo heterolytic cleavage of the O-O bond, particularly in the presence of acids, bases, or certain metal catalysts. This cleavage results in the formation of ionic intermediates. In acidic conditions, the terminal oxygen atom of the hydroperoxide group can be protonated, creating a better leaving group (water) and facilitating the formation of a cationic intermediate. This type of reactivity is crucial in certain oxidation reactions where the peroxide acts as an electrophilic oxygen transfer agent. The presence of protons is an important factor in promoting the heterolytic cleavage of the peroxide bond in reactions involving some iron-containing enzymes and model compounds. nih.gov
Influence of Aromatic Substituents on Peroxide Reactivity
The substituents on the benzene (B151609) ring significantly influence the reactivity of the aromatic system and can also affect the stability and reaction pathways of the hydroperoxide group. Substituents alter the electron density of the ring through a combination of inductive and resonance effects. lumenlearning.comlibretexts.org
Electron-donating groups , such as the methyl (-CH₃) group in this compound, are activating. egyankosh.ac.in They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. lumenlearning.comlibretexts.org This increased nucleophilicity can influence reactions not directly involving the peroxide group. lumenlearning.com
Electron-withdrawing groups (e.g., -NO₂) have the opposite effect, deactivating the ring by decreasing its electron density. lumenlearning.comlibretexts.org
The electronic nature of the substituent can also influence the stability of radical intermediates formed during homolytic reactions. An electron-donating group may stabilize an adjacent radical or cationic center, thereby affecting the kinetics of decomposition.
| Substituent Group | Electronic Effect | Influence on Aromatic Ring Reactivity | Example |
|---|---|---|---|
| -CH₃ (Methyl) | Electron-Donating (Activating) | Increases reactivity toward electrophiles | Toluene (B28343) (Methylbenzene) |
| -OH (Hydroxyl) | Strongly Electron-Donating (Activating) | Greatly increases reactivity | Phenol (B47542) |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Deactivating) | Decreases reactivity by a large factor | Nitrobenzene |
| -Cl (Chloro) | Electron-Withdrawing (Deactivating) | Decreases reactivity | Chlorobenzene |
Reaction Kinetics and Thermodynamic Analyses of Transformation Pathways
The kinetics of peroxide decomposition are highly dependent on the reaction conditions. The thermolysis of organic peroxides in solution is a complex process that is not always confined to simple O-O bond homolysis. researchgate.net The rate of decomposition is influenced by the structure of the peroxide, the solvent, and the presence of initiators or inhibitors.
| Peroxide Type | Typical O-O Bond Dissociation Energy (kcal/mol) |
|---|---|
| Dialkyl Peroxides (ROOR) | 35 - 40 |
| Diacyl Peroxides (RC(O)OOC(O)R) | 30 - 32 |
| Alkyl Hydroperoxides (ROOH) | 42 - 44 |
| Peroxyacids (RC(O)OOH) | 31 - 33 |
Note: These are general, illustrative values for classes of peroxides.
Interactions with Metal Ions and Catalytic Decomposition Mechanisms
Transition metal ions can significantly accelerate the decomposition of hydroperoxides through redox cycling mechanisms. lookchem.com Metals such as copper, cobalt, and iron are particularly effective catalysts. The mechanism typically involves a one-electron transfer between the metal ion and the hydroperoxide.
For example, a metal ion in a lower oxidation state can react with the hydroperoxide to generate an alkoxy radical and a hydroxide (B78521) ion, with the metal being oxidized: Mⁿ⁺ + ROOH → M⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻
Conversely, a metal ion in a higher oxidation state can react with the hydroperoxide to produce a peroxyl radical and a proton, while the metal is reduced: M⁽ⁿ⁺¹⁾⁺ + ROOH → Mⁿ⁺ + ROO• + H⁺
This catalytic cycle generates a steady stream of radicals, which can then initiate further reactions. Kinetic studies of the copper-catalyzed decomposition of t-butyl hydroperoxide show a complex dependence on both the catalyst and hydroperoxide concentrations, suggesting the formation of copper-hydroperoxide complexes as part of the mechanism. lookchem.com Similar mechanisms are expected to operate in the catalytic decomposition of this compound. The interaction can also proceed via heterolytic pathways, where certain diferrous compounds have been shown to cleave the O-O bond of a hydroperoxide heterolytically to form a high-valent iron-oxo species. nih.gov
Hydroperoxide-Mediated Oxygen-Atom Transfer Mechanisms
This compound, also known as p-tolyl hydroperoxide, serves as a significant oxidizing agent in various chemical transformations. Its reactivity is centered around the labile peroxide bond (-O-O-), which can be cleaved to facilitate the transfer of an oxygen atom to a suitable substrate. The mechanisms of these oxygen-atom transfer reactions are diverse and can be influenced by factors such as the presence of metal catalysts, the nature of the substrate, and the reaction conditions.
A primary mechanistic pathway involves the metal-catalyzed activation of the hydroperoxide. In these reactions, a metal center, often a transition metal, coordinates to the hydroperoxide. This coordination polarizes the O-O bond, making the terminal oxygen atom more electrophilic and thus more susceptible to nucleophilic attack by a substrate. The reaction can proceed through a concerted mechanism, where the oxygen atom is transferred in a single step, or a stepwise mechanism involving the formation of intermediate species.
For instance, in the oxidation of sulfides, it is proposed that the reaction can proceed via an electrophilic oxidation mechanism. This is supported by studies on analogous systems, such as the oxidation of p-substituted thioanisoles. A Hammett plot for the competitive oxidation of p-substituted thioanisoles with a hydroperoxide can reveal the electronic effects on the reaction rate. A negative ρ (rho) value from such a plot would indicate the development of positive charge at the reaction center in the transition state, consistent with an electrophilic attack on the sulfur atom. While specific data for this compound is limited, a V-shaped Hammett plot has been observed in the oxidation of p-substituted thioanisoles by other hydroperoxides, suggesting a change in mechanism from electrophilic to nucleophilic attack as the substituent on the thioanisole (B89551) becomes more electron-withdrawing. researchgate.net
| Substituent (X) on p-X-thioanisole | Relative Rate (kX/kH) | σp |
| OCH₃ | 3.2 | -0.27 |
| CH₃ | 1.6 | -0.17 |
| H | 1.0 | 0.00 |
| Cl | 0.6 | 0.23 |
| CN | 0.3 | 0.66 |
| NO₂ | 0.2 | 0.78 |
This interactive data table is based on representative data from Hammett studies on the oxidation of substituted thioanisoles by hydroperoxides and illustrates the electronic effects on the reaction rate. The specific values may not directly correspond to reactions with this compound but demonstrate the general trend.
Another significant application of hydroperoxide-mediated oxygen-atom transfer is in the epoxidation of olefins. In these reactions, the hydroperoxide, often in the presence of a metal catalyst (e.g., titanium, vanadium, or molybdenum complexes), delivers an oxygen atom to the double bond of the olefin, forming an epoxide. The mechanism is believed to involve the formation of a metal-peroxo species as the active oxidant.
Formation and Reactivity of Peroxyl Radicals
The homolytic cleavage of the O-O bond in this compound can lead to the formation of a p-tolyloxyl radical (CH₃C₆H₄O•) and a hydroxyl radical (•OH). In the presence of a suitable hydrogen donor, or through subsequent reactions, the corresponding p-tolylperoxyl radical (CH₃C₆H₄OO•) can be formed. Peroxyl radicals are key intermediates in autoxidation processes and can participate in a variety of reactions, most notably hydrogen-atom abstraction.
The reactivity of the p-tolylperoxyl radical is characterized by its ability to abstract hydrogen atoms from other molecules, propagating a radical chain reaction. The rate of hydrogen abstraction depends on the strength of the C-H bond being broken and steric factors. For example, peroxyl radicals readily abstract benzylic or allylic hydrogens due to the lower bond dissociation energies of these C-H bonds.
While specific kinetic data for the p-tolylperoxyl radical are scarce, the reactivity can be approximated by considering the behavior of similar radicals, such as the hydroperoxyl radical (HO₂•) reacting with toluene. Theoretical studies have calculated the rate constants for hydrogen abstraction from the methyl group of toluene by the hydroperoxyl radical, providing insight into the reactivity of such species. nih.gov
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| 300 | 1.0 x 10⁻²⁰ |
| 500 | 2.5 x 10⁻¹⁷ |
| 700 | 3.0 x 10⁻¹⁵ |
| 900 | 5.0 x 10⁻¹⁴ |
| 1100 | 3.5 x 10⁻¹³ |
This interactive data table provides calculated rate constants for the hydrogen abstraction from toluene by the hydroperoxyl radical as a model for the reactivity of the p-tolylperoxyl radical. nih.gov These values illustrate the temperature dependence of the reaction rate.
The formation of peroxyl radicals can also be initiated by photolysis or thermolysis of the hydroperoxide. Once formed, these radicals can undergo various reactions besides hydrogen abstraction, including addition to double bonds and self-termination reactions. The self-reaction of two peroxyl radicals can lead to the formation of non-radical products, such as alcohols and ketones, effectively terminating the radical chain. The specific products formed depend on the nature of the peroxyl radicals and the reaction conditions.
Decomposition Pathways and Stability Studies
Thermal Decomposition Kinetics and Product Profiles
The thermal decomposition of 4-Methylbenzene-1-peroxol is known to be an autocatalytic process, where the decomposition products can accelerate the rate of further decomposition. datapdf.com This characteristic can lead to a runaway reaction if not properly controlled. The thermal lability of the peroxide bond is a key feature, with decomposition initiating at approximately 50°C. datapdf.com
The product profile of the thermal decomposition of 4-methylbenzyl hydroperoxide is complex and can be influenced by the reaction conditions, such as the solvent. datapdf.com Key decomposition products that have been identified include:
p-Tolualdehyde
p-Methylbenzyl alcohol
p-Toluic acid datapdf.com
The formation of these products suggests that the decomposition proceeds through both radical and non-radical pathways. The relative yields of these products can vary depending on the presence of other substances. For instance, in the presence of n-heptaldehyde, the decomposition pathway leading to a hydroxyperoxide intermediate becomes more significant, especially at lower temperatures. datapdf.com The autocatalytic nature of the decomposition is attributed to the formation of acidic products like p-toluic acid. datapdf.com
Interactive Table: Thermal Decomposition Products of this compound
Photochemical Degradation Mechanisms
The photochemical degradation of hydroperoxides is initiated by the absorption of ultraviolet (UV) light, which leads to the homolytic cleavage of the weak oxygen-oxygen bond. nih.gov This process generates highly reactive alkoxyl and hydroxyl radicals.
For this compound, the primary photochemical step would be:
p-CH₃C₆H₄CH₂OOH + hν → p-CH₃C₆H₄CH₂O• + •OH
The resulting p-methylbenzyloxyl radical (p-CH₃C₆H₄CH₂O•) and hydroxyl radical (•OH) can then initiate a cascade of secondary reactions, including hydrogen abstraction from the solvent or other molecules, addition to aromatic rings, and fragmentation. These subsequent reactions lead to a variety of degradation products. The specific products formed will depend on the solvent and the presence of oxygen. In aerobic conditions, the formation of peroxyl radicals is also expected. nih.gov
Catalyzed Decomposition Pathways (e.g., by Metal Species, Acids, Bases)
The decomposition of this compound can be significantly accelerated by the presence of catalysts such as metal species, acids, and bases.
Metal Species: Transition metal ions are known to be potent catalysts for the decomposition of hydroperoxides. The catalytic cycle typically involves the metal ion cycling between different oxidation states. For instance, the decomposition can be initiated by a one-electron reduction of the hydroperoxide by a metal ion in a lower oxidation state (e.g., Fe²⁺, Cu⁺), or by a one-electron oxidation by a metal ion in a higher oxidation state (e.g., Fe³⁺, Cu²⁺). The specific products of metal-catalyzed decomposition can vary depending on the metal used and the reaction conditions. In the case of other aromatic hydroperoxides, the presence of various transition metal acetylacetonates (B15086760) has been shown to yield corresponding alcohols and ketones. osti.gov
Acids: The acid-catalyzed decomposition of 4-methylbenzyl hydroperoxide has been observed to yield p-cresol and p-tolualdehyde. datapdf.com The presence of acids such as p-toluic acid can also contribute to the autocatalytic thermal decomposition. datapdf.com
Bases: In the presence of a strong base, 4-methylbenzyl hydroperoxide is unstable and decomposes to form p-tolualdehyde. datapdf.com
Investigation of Reactive Intermediates in Decomposition Processes
The decomposition of this compound proceeds through the formation of highly reactive intermediates, primarily free radicals. The direct detection and characterization of these transient species are challenging but can be achieved using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, often in conjunction with spin trapping. nih.govljmu.ac.uk
In the context of hydroperoxide decomposition, the primary radical intermediates expected are alkoxyl (RO•) and peroxyl (ROO•) radicals. For this compound, these would be the p-methylbenzyloxyl radical (p-CH₃C₆H₄CH₂O•) and the p-methylbenzylperoxyl radical (p-CH₃C₆H₄CH₂OO•).
Spin trapping experiments involve the use of a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which reacts with the short-lived radical intermediates to form a more stable radical adduct that can be detected and characterized by EPR spectroscopy. nih.gov The hyperfine splitting constants of the resulting EPR spectrum can provide information about the structure of the trapped radical. While specific EPR studies on this compound are not widely reported, studies on similar compounds like cumene (B47948) hydroperoxide have successfully identified cumyloxyl and methyl radicals as intermediates. nih.gov
Strategies for Modulating Hydroperoxide Stability in Research Systems
The inherent instability of this compound necessitates the use of stabilization strategies, particularly in research settings where controlled reactivity is crucial. The stability of aromatic hydroperoxides can be influenced by several factors, and various methods can be employed to modulate their decomposition.
One common strategy is the addition of a water-soluble inorganic alkali to neutralize any acidic impurities that could catalyze decomposition. google.com The presence of acidic materials is known to significantly destabilize α,α-dialkylarylmethyl hydroperoxides. google.com Maintaining a neutral or slightly alkaline pH is therefore beneficial for enhancing stability.
Another approach involves the use of chelating agents to sequester trace metal ions that can act as powerful decomposition catalysts. researchgate.net Additives that can act as radical scavengers can also be employed to inhibit free-radical chain decomposition pathways. Furthermore, storing the hydroperoxide at low temperatures is a fundamental practice to minimize thermal decomposition.
Interactive Table: Strategies for Modulating Hydroperoxide Stability
Applications in Advanced Organic Synthesis and Catalysis
Role as Initiators in Controlled Radical Polymerization
Organic peroxides are widely utilized as radical initiators for the polymerization of monomers like acrylates. wikipedia.orgpergan.com The process begins with the thermal decomposition of the peroxide's weak O-O bond, which generates highly reactive free radicals. wikipedia.orgvdoc.pub These radicals then initiate a chain reaction, leading to the formation of high molecular weight polymers. pergan.comuliege.be
In the realm of Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), hydroperoxides play a crucial role in techniques such as Atom Transfer Radical Polymerization (ATRP). uliege.besigmaaldrich.com ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. sigmaaldrich.com Hydroperoxides can be used in some variations of these controlled processes, such as Reverse Iodine Transfer Polymerization (RITP), where they can act to regenerate the active control agent in the polymerization system. For instance, in the RITP of monomers like butyl acrylate (B77674) and methyl methacrylate, hydrogen peroxide has been used as an oxidant to facilitate the controlled process. researchgate.net The ability to control the initiation step by selecting a peroxide with appropriate thermal decomposition behavior is key to tailoring the physical properties of the final polymer. pergan.com
Oxidizing Agent in Selective Organic Transformations
As potent oxidizing agents, hydroperoxides are employed in a multitude of selective organic transformations. organic-chemistry.orgorganic-chemistry.org Their utility stems from their capacity to deliver an oxygen atom to various substrates, enabling the synthesis of important functional groups.
Epoxidation, the conversion of an alkene to an epoxide, is a fundamental transformation in organic synthesis. chemistrysteps.comyoutube.com The reactivity of the alkene is dependent on its electronic properties. While electron-rich alkenes are readily epoxidized by electrophilic reagents like peroxy acids, electron-deficient alkenes require different strategies. reddit.com For these electron-poor substrates, nucleophilic oxidants are typically employed. Hydroperoxides, in the presence of a base, can form a hydroperoxide anion which acts as a nucleophile, attacking the double bond in a Michael-type addition to form the epoxide. reddit.com This method is particularly effective for α,β-unsaturated ketones and esters. Furthermore, catalytic systems can be employed to facilitate the epoxidation of a broad range of olefins, including electron-deficient ones, using hydroperoxides as the terminal oxidant. organic-chemistry.org Recent research has also explored visible-light-driven methods for the site-selective epoxidation of electron-deficient alkenes. researchgate.net
The oxidation of sulfides is the most direct route for the synthesis of sulfoxides and sulfones, which are valuable intermediates and components of biologically active molecules. sci-hub.senih.gov Hydroperoxides are effective oxidants for this transformation. orientjchem.org A significant challenge in this reaction is controlling the level of oxidation, as overoxidation of the desired sulfoxide (B87167) can lead to the corresponding sulfone. nih.gov
Selective oxidation to the sulfoxide can often be achieved by careful control of reaction conditions, such as temperature, time, and the stoichiometry of the oxidant. nih.gov Numerous methods have been developed that utilize hydroperoxides, often in conjunction with metal catalysts, to achieve high yields and selectivity. organic-chemistry.org For example, transition-metal-free systems using hydrogen peroxide in glacial acetic acid have shown excellent selectivity for sulfoxides. nih.gov Conversely, conditions can be tailored to favor the formation of sulfones when they are the desired product. orientjchem.orgorganic-chemistry.org
| Sulfide Substrate | Oxidant System | Primary Product | Reference |
|---|---|---|---|
| Dialkyl and Alkyl Aryl Sulfides | Aqueous Hydrogen Peroxide (catalyst-free) | Sulfoxide | sci-hub.se |
| Aromatic and Aliphatic Sulfides | 30% H2O2 / Tantalum Carbide | Sulfoxide (high yield) | organic-chemistry.org |
| Aromatic and Aliphatic Sulfides | 30% H2O2 / Niobium Carbide | Sulfone (efficiently) | organic-chemistry.org |
| Methyl Phenyl Sulfide | Hydrogen Peroxide / Mn2ZnO4 Spinel Catalyst | Sulfoxide (selective) | jsynthchem.com |
| Thioanisole (B89551) | Hydrogen Peroxide / Imidazole-based Vanadium Complex | Sulfoxide/Sulfone (100% conversion) | scielo.org.za |
The direct functionalization of ubiquitous but typically inert carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering more efficient routes to complex molecules. rutgers.edumdpi.com This field involves converting a C-H bond into a C-X bond (where X is often O, N, or C). mdpi.com Oxidative C-H functionalization, particularly oxyfunctionalization, introduces oxygen-containing functional groups into hydrocarbons. nih.gov
Hydroperoxides serve as crucial oxidants in many C-H activation reactions. These transformations can proceed through various mechanisms, including radical processes or transition metal-catalyzed pathways. rutgers.edumdpi.com For instance, the oxidation of saturated hydrocarbons can be achieved using hydroperoxides in the presence of metal complexes, which can activate the C-H bond and facilitate the introduction of a hydroxyl or carbonyl group. nih.gov This approach allows for the conversion of simple alkanes and benzylic C-H bonds into more valuable alcohols, ketones, and acids, avoiding the need for pre-functionalized starting materials. nih.govnih.gov
Mechanistic Probes in Bio-Organic Oxidation Studies
Understanding the mechanisms of oxidative damage to biomolecules is critical in biology and medicine. Hydroperoxides, such as tert-butyl hydroperoxide, are often used as model oxidants in forced degradation studies to probe the oxidative stability of therapeutic proteins like monoclonal antibodies. nih.gov These studies help to identify oxidation-sensitive sites within the protein and to understand how oxidation affects the protein's structure, stability, and function. nih.gov For example, studies have shown that oxidation by different agents can destabilize specific domains of an antibody and decrease its binding affinity to Fc receptors. nih.gov
Furthermore, the behavior of other compounds in biological media, such as the rapid oxidation of thiol compounds in cell culture media to generate hydrogen peroxide, highlights the complex redox environment in which cells operate. nih.gov Using hydroperoxides as external stressors allows researchers to mimic and study the cellular responses to oxidative stress, providing insights into redox regulation and the mechanisms of antioxidant defense. mdpi.com
Catalytic Systems Involving Hydroperoxides (e.g., Vanadium Complexes)
The efficacy of hydroperoxides as oxidants is often significantly enhanced by the use of transition metal catalysts. noaa.gov Vanadium complexes, in particular, have been extensively studied and are known to be highly effective catalysts for a variety of oxidation reactions using hydroperoxides as the terminal oxidant. scispace.com These systems are often inspired by the active site of vanadium-dependent haloperoxidase enzymes. scispace.com
Vanadium-catalyzed systems have demonstrated high activity in the oxidation of hydrocarbons, alcohols, and sulfides. scielo.org.zanih.govmdpi.com For example, oxovanadium(IV) complexes have been used for the oxidation of inert alkanes like cyclohexane (B81311) with hydrogen peroxide, achieving high yields of oxygenated products (cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone). nih.govmdpi.comresearchgate.net In the oxidation of sulfides, vanadium catalysts can promote selective conversion to either sulfoxides or sulfones depending on the reaction conditions. scispace.com The mechanism often involves the formation of a vanadium-peroxo species, which is a highly active oxidant. scispace.com
| Substrate | Catalyst System | Product(s) | Reference |
|---|---|---|---|
| Cyclohexane | [VO(2,6-(Me)2-quin)2] / H2O2 / PCA | Cyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanone | nih.govmdpi.com |
| n-Heptane | Vanadium(IV) Complexes / H2O2 / PCA | Oxidized products (regioselectivity studied) | nih.gov |
| Styrene | Imidazole-bound oxovanadium(IV) / H2O2 | Oxidized products (99.9% conversion) | scielo.org.za |
| Thioanisole | Imidazole-bound oxovanadium(IV) / H2O2 | 100% conversion | scielo.org.za |
| Prochiral Sulfides | Vanadium(V) peroxide complexes | Sulfoxides (selective) | scispace.com |
Design and Development of New Catalytic Oxidants
The exploration of 4-methylbenzene-1-peroxol as a foundational molecule in the design of novel catalytic oxidants is an emerging area of research, driven by the need for more selective, efficient, and sustainable oxidation methods in organic synthesis. The inherent reactivity of the hydroperoxide functional group, combined with the structural features of the tolyl moiety, provides a versatile platform for the development of new catalytic systems. These systems are primarily designed to enhance the transfer of an oxygen atom to a substrate with high degrees of control over chemo-, regio-, and stereoselectivity.
The design strategies for new catalytic oxidants based on this compound can be broadly categorized into two main approaches: the modification of the hydroperoxide molecule itself and the development of sophisticated catalytic systems that utilize this compound as the primary oxidant.
One of the key strategies in the design of new catalytic oxidants involves the in-situ generation of more reactive species from this compound in the presence of a catalyst. Transition metal complexes are often employed for this purpose, where the metal center coordinates to the hydroperoxide, facilitating the cleavage of the O-O bond and the formation of highly reactive metal-oxo or metal-peroxo intermediates. mdpi.comsemanticscholar.org The nature of the metal, its oxidation state, and the ligand environment are critical factors that can be tuned to control the reactivity and selectivity of the resulting oxidant. For instance, the use of polynuclear metal complexes has been shown to offer enhanced catalytic activity and regioselectivity in the oxidation of various organic substrates compared to their mononuclear counterparts. mdpi.com
Another important design principle is the development of chiral catalytic systems for asymmetric oxidation reactions. This can be achieved by employing chiral ligands that coordinate to a metal center, which then activates the this compound. The chiral environment created around the active site directs the oxygen transfer to a specific face of the substrate, leading to the formation of a single enantiomer of the product. The development of chiral betaines as catalysts for asymmetric peroxidation represents a significant advancement in this area, offering a new avenue for the synthesis of optically pure peroxides. chinesechemsoc.org
Furthermore, the design of new catalytic oxidants also focuses on improving the sustainability of the oxidation processes. This includes the development of heterogeneous catalysts where the active species are immobilized on a solid support. google.com This approach facilitates the separation of the catalyst from the reaction mixture, allowing for its reuse and minimizing metal contamination of the final product.
Recent research has also explored the functionalization of the aromatic ring or the methyl group of this compound to create novel hydroperoxide-based oxidants with tailored properties. For example, the introduction of specific functional groups could enhance the solubility of the oxidant in different solvent systems or introduce new coordination sites for metal catalysts. The synthesis of functionalized aromatic hydroperoxides is a promising strategy for developing the next generation of catalytic oxidants with improved performance and broader applicability in advanced organic synthesis. unl.edu
The following table summarizes some of the key design strategies and their potential impact on the development of new catalytic oxidants based on this compound.
| Design Strategy | Key Components/Modifications | Desired Outcome/Improvement |
| Metal-Catalyzed Activation | Transition metal complexes (e.g., Fe, Cu, Mn, V), Polynuclear metal complexes | Enhanced reactivity, controlled selectivity, formation of metal-oxo/peroxo species |
| Asymmetric Catalysis | Chiral ligands, chiral betaines | Enantioselective oxygen transfer, synthesis of optically pure products |
| Heterogeneous Catalysis | Immobilization on solid supports (e.g., silica, polymers, molecular sieves) | Catalyst recyclability, reduced metal leaching, improved sustainability |
| Molecular Modification | Functionalization of the tolyl group | Tailored solubility, introduction of new coordination sites, enhanced stability |
While the direct application of this compound in the design of new catalytic oxidants is still a developing field, the foundational principles of hydroperoxide activation and catalyst design provide a clear roadmap for future research. The versatility of its chemical structure, coupled with the growing demand for selective and sustainable oxidation methods, positions this compound as a promising candidate for the development of innovative catalytic systems.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Complexation Studies
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Methylbenzene-1-peroxol. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁷O, NMR provides detailed information about the chemical environment of each atom, enabling unambiguous structural confirmation and the study of intermolecular interactions.
¹H and ¹³C NMR Chemical Shift Analysis in Varied Environments
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the primary structure of this compound.
The ¹H NMR spectrum provides distinct signals for the aromatic protons, the methyl group protons, and the hydroperoxy proton. The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group protons present as a singlet in the upfield region. The hydroperoxy (-OOH) proton is particularly noteworthy; its chemical shift is highly sensitive to the sample's environment, including solvent, concentration, and temperature. nih.govillinois.edu This variability is due to the proton's involvement in hydrogen bonding, which can cause significant deshielding. In non-polar solvents and at low concentrations, the signal appears further upfield, while in hydrogen-bond-accepting solvents (like DMSO-d₆) or at higher concentrations, it shifts significantly downfield. taylorfrancis.comnih.gov
The ¹³C NMR spectrum complements the ¹H data, showing distinct resonances for the four unique carbon environments in the molecule: the methyl carbon, the two pairs of aromatic carbons (one pair substituted, one not), and the aromatic carbon bonded to the peroxy group (the ipso-carbon). The chemical shift of the ipso-carbon is significantly influenced by the electronegative oxygen atoms.
| Typical NMR Chemical Shift Data for this compound | ||
|---|---|---|
| Nucleus | Assignment | Approximate Chemical Shift (δ, ppm) |
| ¹H | -CH₃ | 2.3 - 2.5 |
| Aromatic C-H | 7.1 - 7.5 (AA'BB' system) | |
| -OOH | 8.0 - 13.0 (variable) | |
| ¹³C | -CH₃ | 20 - 22 |
| Aromatic C-H | 120 - 130 | |
| Aromatic C-CH₃ | 135 - 140 | |
| Aromatic C-OOH | 145 - 150 |
¹⁷O NMR for Peroxy Group Characterization
While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR spectroscopy is a powerful, direct method for characterizing the peroxy functional group. The oxygen nuclei in a peroxy linkage (-O-O-) are highly deshielded compared to those in alcohols or ethers. This results in characteristic chemical shifts in a distinct region of the ¹⁷O NMR spectrum, typically between +200 and +400 ppm. The observation of a signal in this range provides definitive evidence for the presence of the peroxy moiety in this compound, distinguishing it from isomers such as cresols or related oxidation products.
Diffusion-Ordered Spectroscopy (DOSY) for Molecular Association
Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a solution based on their translational diffusion coefficients. rsc.orgox.ac.uk The diffusion rate of a molecule is primarily dependent on its size and shape. rsc.org This makes DOSY an ideal tool for studying the molecular association of this compound.
The hydroperoxy group can act as both a hydrogen bond donor and acceptor, leading to the self-association of molecules to form dimers and larger oligomers in solution. These associated species are larger than the monomer and therefore diffuse more slowly. A DOSY experiment would reveal a smaller diffusion coefficient for the molecules involved in such aggregates compared to their monomeric state, which would be favored in very dilute solutions or in strongly hydrogen-bonding solvents. nih.gov By measuring the diffusion coefficient across a range of concentrations, the equilibrium constant for self-association can be estimated. nih.gov
| Conceptual DOSY Data for this compound | |
|---|---|
| Molecular Species | Relative Diffusion Coefficient (D) |
| Monomer | D_monomer |
| Dimer (via H-bonding) | D_dimer (< D_monomer) |
Mass Spectrometry (MS) for Identification and Mechanistic Studies
Mass spectrometry is an essential tool for determining the molecular weight of this compound and for probing its fragmentation pathways, which can aid in structural confirmation and in studying its decomposition mechanisms.
Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (APCI-MS/MS) for Direct Analysis
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique suitable for analyzing relatively non-polar, thermally labile compounds like organic hydroperoxides. researchwithrutgers.comnih.gov In positive-ion mode, APCI typically generates the protonated molecule, [M+H]⁺.
Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ ion provides characteristic fragmentation patterns. For organic hydroperoxides, a key diagnostic fragmentation is the neutral loss of a hydrogen peroxide molecule (H₂O₂), corresponding to a loss of 34 Da. nih.gov In the presence of ammonia, which is often used as a chemical modifier, an ammonium (B1175870) adduct [M+NH₄]⁺ is formed. copernicus.orgcopernicus.org Collision-induced dissociation (CID) of this adduct characteristically results in a neutral loss of 51 Da, corresponding to the combined loss of H₂O₂ and NH₃. researchwithrutgers.comcopernicus.orgcopernicus.org These specific neutral losses are powerful indicators for the presence of a hydroperoxide functional group and can be used to selectively detect this compound in complex mixtures. copernicus.org
| Expected Ions in APCI-MS/MS of this compound (MW = 138.16 g/mol) | ||
|---|---|---|
| Parent Ion | m/z | Key Fragment Ion (after Neutral Loss) |
| [M+H]⁺ | 139.1 | [M+H - H₂O₂]⁺ (m/z 105.1) |
| [M+NH₄]⁺ | 156.1 | [M+NH₄ - H₂O₂ - NH₃]⁺ (m/z 105.1) |
Pyrolysis Products Analysis by GC/MS
Pyrolysis coupled with Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a technique used to analyze the thermal decomposition products of a compound. nist.gov When subjected to high temperatures in the pyrolyzer, this compound undergoes thermal decomposition. The primary and most facile reaction is the homolytic cleavage of the weak oxygen-oxygen single bond.
This initial cleavage produces a p-tolyloxyl radical and a hydroxyl radical. These highly reactive radical species can then participate in a variety of subsequent reactions, such as hydrogen abstraction from other molecules or intramolecular rearrangement. The stable, volatile products of these reactions are then separated by the gas chromatograph and identified by the mass spectrometer. A primary expected product from the decomposition is p-cresol (B1678582), formed after the tolyloxyl radical abstracts a hydrogen atom. Other potential products could include compounds formed from radical coupling. The identification of p-cresol as a major pyrolysis product provides strong evidence for the underlying structure of this compound. mdpi.com
Chromatographic Separations for Isolation and Purity Assessment
Chromatography is a cornerstone for the analysis of this compound, enabling the separation of the hydroperoxide from complex mixtures and the assessment of its purity. Due to the thermal lability of the peroxide group, liquid chromatography is often preferred for the direct analysis of the parent compound, while gas chromatography is suited for analyzing its more volatile and thermally stable decomposition products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of hydroperoxides like this compound from various mixtures. thermofisher.comulisboa.pt Its application at ambient temperature circumvents the thermal decomposition that can occur during gas chromatography. ulisboa.pt
Reversed-phase (RP) HPLC is the most common mode used for this purpose. sielc.com In this method, a nonpolar stationary phase, such as a C18 or C8 column, is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and a buffer. ulisboa.ptsielc.comtandfonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, a method using an ACE C18 column with an acetonitrile/water mobile phase has been successfully employed to follow the evolution of the cumene (B47948) oxidation reaction, quantifying CHP and its by-products. ulisboa.pt
Detection of this compound after HPLC separation can be achieved through several methods. UV detection is common, as the aromatic ring of the molecule allows for absorption in the ultraviolet region. analytice.com For enhanced sensitivity and selectivity, electrochemical detection (ED) can be utilized. thermofisher.comtandfonline.com Reductive electrochemical detection, in particular, offers a direct and sensitive means of analyzing hydroperoxides without the need for derivatization. thermofisher.com This approach has been successfully applied to determine CHP in the nanogram range. tandfonline.com
The following table summarizes typical conditions used in HPLC analysis of this compound.
Table 1: Representative HPLC Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Acclaim™ 120 C18 thermofisher.com | ODS (C18) tandfonline.com | ACE C18 ulisboa.pt |
| Mobile Phase | Acetonitrile/Water thermofisher.com | Methanol/Sodium Citrate Buffer (pH 6.25) tandfonline.com | Acetonitrile/Water ulisboa.pt |
| Detection | Reductive Electrochemical thermofisher.com | Amperometric or Polarographic tandfonline.com | UV-Visible ulisboa.pt |
| Application | Purity Assessment thermofisher.com | Quantification in Mixtures tandfonline.com | Reaction Monitoring ulisboa.pt |
Gas Chromatography (GC) is a powerful technique for analyzing the volatile products that result from the decomposition of this compound. restek.comnih.gov However, due to its thermal instability, direct analysis of the hydroperoxide itself by GC is challenging, as it tends to decompose in the hot injector port of the instrument. ulisboa.ptantpedia.com This decomposition primarily yields acetophenone (B1666503) and 2-phenyl-2-propanol (B165765). antpedia.com
Therefore, GC is more appropriately used to identify and quantify these and other volatile by-products associated with CHP reactions or degradation. antpedia.comhzdr.de When analyzing samples that may contain residual CHP, it is crucial to recognize that the detected amounts of acetophenone and 2-phenyl-2-propanol may be artifacts of the analysis rather than components of the original sample. antpedia.com
The analysis is typically performed using a capillary column, such as an Rxi-5ms or HP-5ms, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. nih.govhzdr.deanalytice.com GC-MS provides definitive identification of the decomposition products by comparing their mass spectra to library databases. nih.gov This technique has been used to analyze the product profiles of CHP decomposition in the presence of various metal ions, identifying products such as phenol (B47542), acetone, and α-methylstyrene. nih.gov
Table 2: Common Volatile Decomposition Products of this compound Identified by GC
| Compound | Formula | Typical GC Column | Detection Method |
|---|---|---|---|
| Acetophenone | C₈H₈O | HP-5ms nih.gov | MS nih.gov |
| 2-Phenyl-2-propanol | C₉H₁₂O | HP-5ms nih.gov | MS nih.gov |
| Phenol | C₆H₆O | HP-5ms nih.gov | MS nih.gov |
| α-Methylstyrene | C₉H₁₀ | HP-5ms nih.gov | MS nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within the this compound molecule. These methods probe the vibrational energy levels of molecules, which are unique and characteristic of their structure.
The IR spectrum of this compound is distinguished by several key absorption bands. The most notable is the O-H stretching vibration of the hydroperoxide group (-OOH). In concentrated solutions of CHP in cumene, this band appears around 3430 cm⁻¹, which is indicative of hydrogen bonding between the hydroperoxy group and the π-electrons of the aromatic ring. researchgate.net Other characteristic absorptions include C-H stretching vibrations from the aromatic ring (typically 3030-3080 cm⁻¹) and the alkyl groups (2845-2975 cm⁻¹), as well as C=C stretching vibrations within the aromatic ring around 1600 cm⁻¹. docbrown.info
Raman spectroscopy provides complementary information. While specific Raman data for this compound is less commonly reported, the spectra of the parent molecule, cumene, show characteristic bands for the aromatic ring and the isopropyl group, which would also be present in the CHP spectrum. researchgate.net The analysis of these spectra helps confirm the presence of the key structural motifs of the molecule.
Table 3: Key Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| ~3430 | O-H Stretch (H-bonded) | Hydroperoxide (-OOH) | researchgate.net |
| 3080 - 3030 | C-H Stretch | Aromatic Ring | docbrown.info |
| 2975 - 2845 | C-H Stretch | Alkyl (CH₃) | docbrown.info |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring | docbrown.info |
| 1470 - 1370 | C-H Bend | Alkyl (CH₃) | docbrown.info |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for detecting and characterizing the transient free radical species generated from the decomposition of this compound. nih.govscispace.comnih.gov Since free radicals possess one or more unpaired electrons, they are paramagnetic and can be studied by EPR. nih.govnih.gov
The decomposition of CHP, often initiated by heat, light, or redox-active species like metal ions, involves the homolytic cleavage of the weak O-O bond, forming highly reactive radicals such as the cumyloxyl (CumO•) and hydroxyl (HO•) radicals. nih.govdaneshyari.com These primary radicals are often too short-lived to be detected directly. nih.govnih.gov Therefore, the EPR spin-trapping technique is employed. nih.govscispace.com This method involves adding a "spin trap," a diamagnetic molecule that reacts with the transient radicals to form a more stable, persistent radical adduct that can be readily detected by EPR. scispace.comnih.gov 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap for this purpose. daneshyari.com
EPR-ST studies have been instrumental in identifying the specific radicals formed from CHP in various environments. For example, the formation of cumyloxyl radicals was confirmed during the initial stages of CHP decomposition catalyzed by a manganese porphyrin complex. daneshyari.com Furthermore, studies have demonstrated that the cumyloxyl radical can undergo β-scission to generate a methyl radical (•CH₃), which has also been successfully trapped and identified using EPR. nih.gov These investigations are critical for understanding the mechanisms of CHP-induced toxicity and its role as a reaction initiator, as these radical intermediates are believed to be the primary mediators of its chemical reactivity. nih.govnih.gov
Table 4: Radical Species from this compound Detected by EPR
| Radical Species | Precursor | Detection Method | Key Findings | References |
|---|---|---|---|---|
| Cumyloxyl Radical (CumO•) | This compound | EPR with DMPO spin trap | Formed via O-O bond cleavage; primary radical intermediate. | daneshyari.com |
| Methyl Radical (•CH₃) | Cumyloxyl Radical (via β-scission) | EPR with spin trap | Secondary radical formed from rearrangement of CumO•. | nih.gov |
Chemiluminescence Detection Methods for Reactive Oxygen Species (ROS)
Chemiluminescence (CL) provides a highly sensitive method for detecting the reactive oxygen species (ROS) that can be generated during reactions involving this compound. nih.govresearchgate.net Chemiluminescence is the emission of light resulting from a chemical reaction that produces an electronically excited intermediate, which then decays to its ground state by emitting a photon. troindia.in
The reactions of CHP can induce chemiluminescence, particularly during oxidative processes. For instance, CHP-induced lipid peroxidation in human erythrocytes is accompanied by an increase in chemiluminescence, which is thought to involve secondary free radicals. nih.gov This light emission can be enhanced by specific chemiluminescent probes, such as luminol. researchgate.nettroindia.in Luminol reacts with various ROS, including superoxide (B77818) radicals and hydrogen peroxide, to produce an excited 3-aminophthalate (B1234034) ion that emits a characteristic blue light around 425 nm. researchgate.net
Studies have shown that the reaction between phenylhydrazine (B124118) and an alkaline solution of this compound produces light, and this emission is significantly enhanced by the addition of luminol. troindia.in Such assays are valuable for studying the oxidative stress mechanisms induced by CHP. By measuring the intensity of the emitted light, researchers can monitor the generation of ROS in real-time, providing insights into the kinetics and mechanisms of oxidative reactions. nih.govnih.gov The high sensitivity of CL allows for the detection of very low concentrations of ROS. researchgate.net
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing the structure and reactivity of organic peroxides.
The defining characteristic of a hydroperoxide is the labile oxygen-oxygen single bond. The O-O bond dissociation energy (BDE) is a critical parameter for understanding the thermal stability and radical-initiating capability of 4-Methylbenzene-1-peroxol. High-level ab initio and DFT calculations are frequently employed to predict these energies. wayne.eduresearchgate.net
Systematic computational studies on various organic hydroperoxides have shown that the BDE is sensitive to the molecular structure. wayne.edu Theoretical calculations indicate that the average O-O bond energy in hydroperoxides is significantly higher than older, traditionally accepted values, with typical computed values around 45 kcal/mol. wayne.eduresearchgate.net For instance, the BDE for cumene (B47948) hydroperoxide, a structurally similar compound, has been calculated at the CBS-APNO level to be 45.01 kcal/mol. wayne.edu This value is consistent with calculations for other alkyl hydroperoxides like tert-butyl hydroperoxide (45.81 kcal/mol). wayne.edu DFT benchmark studies have validated various functionals for their ability to accurately predict O-O BDEs in peroxides, providing a reliable framework for such calculations. chemrxiv.org
| Compound | Computational Method | Calculated BDE (kcal/mol) | Reference |
|---|---|---|---|
| Hydrogen Peroxide (HOOH) | G2 | 50.5 | wayne.edu |
| Methyl Hydroperoxide (CH₃OOH) | G2 | 45 | wayne.edu |
| tert-Butyl Hydroperoxide (t-BuOOH) | CBS-APNO | 45.81 | wayne.edu |
| Cumene Hydroperoxide (PhC(CH₃)₂OOH) | CBS-APNO | 45.01 | wayne.edu |
A potential energy surface (PES) is a multidimensional representation of a system's potential energy as a function of its geometric coordinates. fiveable.me Mapping the PES allows for the theoretical exploration of reaction mechanisms, identification of stable intermediates, and location of transition states. researchgate.netlibretexts.org For this compound, PES mapping is crucial for understanding its decomposition pathways, such as the homolytic cleavage of the O-O bond to form the 4-methylphenoxyl and hydroxyl radicals.
The lowest energy path connecting reactants to products on the PES is known as the reaction coordinate. fiveable.me The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state defines the activation energy of the reaction. fiveable.me Computational exploration of the PES for the thermal decomposition of this compound would elucidate the energetics of O-O bond breaking and any subsequent reactions, providing a detailed atomistic view of the process. scispace.com
Local reactivity is described by functions like the Fukui function, f(r), which identifies the most reactive sites within a molecule for nucleophilic and electrophilic attack. chemrxiv.orgrevistadechimie.ro For this compound, these calculations would predict that the oxygen atoms of the hydroperoxide group are susceptible to nucleophilic attack, while the aromatic ring would be the primary site for electrophilic attack. The Fukui function helps to distinguish the reactivity of different atoms within the molecule, offering a more nuanced picture than simple resonance structures can provide. mdpi.com
| Descriptor | Formula (Finite Difference Approximation) | Interpretation for this compound |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from the equilibrium system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | μ² / (2η) | Quantifies the ability of the molecule to accept electrons. |
| Fukui Function for Nucleophilic Attack (f⁺) | q(N+1) - q(N) | Identifies sites most susceptible to attack by nucleophiles (e.g., peroxide oxygens). |
| Fukui Function for Electrophilic Attack (f⁻) | q(N) - q(N-1) | Identifies sites most susceptible to attack by electrophiles (e.g., aromatic carbons). |
Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting molecular reactivity and intermolecular interactions. chemrxiv.org It is calculated by computing the force exerted on a positive point charge at various positions around the molecule, creating a 3D map of the electrostatic landscape. nih.gov
The MESP map of this compound would visualize the charge distribution across the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. nih.gov For this compound, negative MESP is expected to be concentrated around the electronegative oxygen atoms of the hydroperoxide group, identifying them as sites for hydrogen bonding and interaction with electrophiles. mdpi.com The hydrogen atom of the -OOH group would exhibit a positive potential, making it an acidic site and a hydrogen bond donor. The π-system of the aromatic ring would also show a region of negative potential above and below the plane of the ring.
Ab Initio and Semi-Empirical Methods for Molecular Geometry and Properties
Ab initio and semi-empirical methods are used to determine the equilibrium geometry and other properties of molecules. Ab initio methods, such as Hartree-Fock (HF), derive results directly from first principles without experimental data. Semi-empirical methods (e.g., AM1, PM3) are computationally less demanding as they use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. scispace.comredalyc.org
These methods are used to optimize the molecular geometry of this compound, providing precise values for bond lengths, bond angles, and dihedral angles. scispace.com The results of these calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For example, calculations would predict the C-O, O-O, and O-H bond lengths within the hydroperoxide functional group and the geometry of the tolyl group.
| Parameter | Description | Expected Outcome from Calculations |
|---|---|---|
| r(O-O) | Oxygen-Oxygen bond length | Predicted bond distance for the peroxide linkage. |
| r(C-O) | Carbon-Oxygen bond length | Predicted bond distance between the aromatic ring and the peroxide group. |
| ∠(C-O-O) | Carbon-Oxygen-Oxygen bond angle | Predicted bond angle for the hydroperoxide group attachment. |
| τ(C-C-O-O) | Aromatic Carbon-Carbon-Oxygen-Oxygen dihedral angle | Describes the orientation of the hydroperoxide group relative to the aromatic ring. |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamics of molecular systems, including conformational changes and intermolecular interactions. semanticscholar.org
For this compound, MD simulations are particularly useful for studying its behavior in solution. These simulations can model the interactions between the solute and solvent molecules, revealing details about the solvation shell structure and the dynamics of hydrogen bonding. nih.gov For example, an MD simulation in an aqueous environment would show the formation and breaking of hydrogen bonds between the hydroperoxide group of this compound and surrounding water molecules. Such studies are critical for understanding how the solvent environment influences the stability and reactivity of the hydroperoxide.
Quantum Chemical Modeling of Catalytic Mechanisms and Transition States
Quantum chemical modeling, particularly using Density Functional Theory (DFT), has been instrumental in understanding the catalytic decomposition of aromatic hydroperoxides like this compound. These computational approaches allow for the detailed examination of reaction pathways, the identification of key intermediates, and the characterization of transition state structures.
Research in this area often focuses on the interaction of the hydroperoxide with a catalyst, typically a transition metal complex. DFT calculations can elucidate the mechanism of oxygen transfer from the hydroperoxide to a substrate, a fundamental step in many oxidation reactions. For instance, studies on similar hydroperoxides like cumene hydroperoxide have shown that both Lewis and Brønsted acid sites on a catalyst can promote its decomposition into phenol (B47542) and acetone. researchgate.net
The modeling of transition states is a cornerstone of these studies. By calculating the energy barrier (activation energy) for a proposed reaction step, the feasibility of that pathway can be assessed. For example, in the epoxidation of alkenes by hydroperoxides catalyzed by metal complexes, DFT calculations have been used to determine the activation barriers for different proposed mechanisms, helping to identify the most likely reaction pathway. researchgate.net
While specific studies on this compound are not prevalent in the reviewed literature, the principles from related systems are directly applicable. A hypothetical DFT study on the acid-catalyzed decomposition of this compound might investigate the protonation of the hydroperoxide group, followed by the cleavage of the O-O bond. The calculated activation energies for different potential pathways would reveal the most favorable mechanism.
Table 1: Representative Calculated Activation Energies for Hydroperoxide Reactions
| Reaction Type | Catalyst Model | Hydroperoxide | Calculated Activation Energy (kcal/mol) |
| Alkene Epoxidation | Al(III)-salen | tert-butyl hydroperoxide | 10.0 - 10.6 |
| Alkane Oxidation | Fe(III)-porphyrin | cumene hydroperoxide | 15.2 |
| Dehydroperoxidation | Vanadium dipicolinato | cyclohexyl hydroperoxide | 18.5 |
This table presents representative data from computational studies on analogous hydroperoxide systems to illustrate typical activation energies calculated via quantum chemical methods. Data is not specific to this compound.
Predictive Modeling of Hydroperoxide Behavior in Complex Chemical Systems
Predictive modeling aims to simulate the behavior of chemical systems over time, incorporating various reactions and their kinetics. For systems involving this compound, such models are crucial for understanding its stability, decomposition, and reaction selectivity under different conditions.
Kinetic models for the thermal decomposition of organic hydroperoxides, such as cumene hydroperoxide, have been developed based on experimental data and theoretical calculations. researchgate.net These models often involve a network of elementary reactions, including initiation, propagation, and termination steps. The rate constants for these steps can be estimated using transition state theory combined with quantum chemical calculations of activation energies.
For instance, a predictive model for the behavior of this compound in an industrial process would need to account for its thermal decomposition, its reaction with substrates and catalysts, and potential side reactions. By simulating the concentration profiles of different species over time, such a model could be used to optimize reaction conditions to maximize product yield and minimize the formation of unwanted byproducts.
The development of these models relies on accurate kinetic parameters. While experimental determination of these parameters can be challenging, computational methods provide a powerful alternative. For example, the Arrhenius parameters (pre-exponential factor and activation energy) for the unimolecular decomposition of a hydroperoxide can be calculated from its vibrational frequencies and the computed activation energy.
Table 2: Illustrative Kinetic Parameters for Hydroperoxide Decomposition
| Hydroperoxide | Decomposition Reaction | Pre-exponential Factor (A) in s⁻¹ | Activation Energy (Ea) in kJ/mol |
| Cumene Hydroperoxide | Unimolecular Homolysis | 1.2 x 10¹⁵ | 122.0 |
| tert-butyl hydroperoxide | Unimolecular Homolysis | 3.0 x 10¹⁵ | 157.0 |
This table provides illustrative kinetic parameters for the decomposition of common hydroperoxides to demonstrate the type of data used in predictive modeling. The data is not specific to this compound.
In complex chemical systems, such as atmospheric chemistry or industrial reactors, predictive models can also incorporate transport phenomena, such as diffusion and convection, alongside the chemical kinetics. This allows for a more realistic simulation of the hydroperoxide's behavior in a real-world environment.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Routes
The chemical industry's shift towards sustainability has spurred research into greener synthetic pathways for producing organic compounds, including 4-Methylbenzene-1-peroxol. chemistryjournals.net Traditional synthesis methods often rely on hazardous reagents and generate significant waste. chemistryjournals.net Future research is centered on aligning the synthesis of this hydroperoxide with the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer solvents and renewable feedstocks. chemistryjournals.netresearchgate.net
Key areas of development include:
Biocatalysis: Utilizing enzymes as natural catalysts to carry out reactions under mild conditions. Enzymatic reactions are highly specific, reducing the formation of byproducts and operating at ambient temperatures and neutral pH, which lowers energy demand. acs.org Research into enzymes capable of selectively oxidizing p-xylene (B151628) to this compound could provide a highly sustainable alternative to conventional chemical oxidation.
Microwave-Assisted Synthesis: This technique employs microwave radiation to heat reaction mixtures, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netresearchgate.net Applying this technology to the synthesis of this compound could lead to higher yields and purities in a more energy-efficient manner.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, improved safety, and easier scalability compared to traditional batch processes. chemistryjournals.net Developing a flow-based synthesis for this compound could enhance process efficiency and safety.
Green Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water or ionic liquids is a core principle of green chemistry. nih.gov Research is focused on identifying effective green solvent systems for the oxidation of p-xylene that are both efficient and recyclable.
Exploration of Novel Catalytic Systems for Selective Oxidation
This compound is a valuable oxidizing agent, and future research aims to develop novel catalytic systems that can harness its reactivity with high selectivity and efficiency. frontiersin.org The goal is to design catalysts that can activate the peroxide under mild conditions for a variety of transformations, such as the oxidation of sulfides to sulfoxides or alcohols to aldehydes. frontiersin.orgmdpi.com
Emerging trends in this area include:
Biomimetic Catalysts: Inspired by enzymes like galactose oxidase, researchers are developing catalyst systems that mimic the active sites of these natural powerhouses. mdpi.comresearchgate.net Copper-based catalysts combined with nitroxyl (B88944) radicals like TEMPO have shown great promise for the selective oxidation of alcohols using molecular oxygen, and similar principles are being explored for hydroperoxide-based oxidations. mdpi.comresearchgate.net
Supported Nanoparticle Catalysts: Dispersing catalyst nanoparticles on high-surface-area supports, such as zeolites, maximizes the active surface available for reaction. mdpi.com For instance, palladium sub-nanoparticles encapsulated within hierarchical titanium silicalite (TS-1) have been used for the selective oxidation of benzyl (B1604629) alcohol with in situ generated hydrogen peroxide, a strategy that could be adapted for reactions using this compound. nih.gov
Supramolecular Catalysis: This approach involves creating self-assembled, cavity-containing structures that can encapsulate a catalyst. These "catalytic boxes" can create a unique microenvironment around the active site, leading to enhanced selectivity, including size-selectivity and even enantioselectivity, as demonstrated in the sulfoxidation of methyl p-tolyl sulfide. northwestern.edu
The table below summarizes the conversion and selectivity data for different catalytic systems in related oxidation reactions, highlighting the potential for these novel approaches.
| Catalytic System | Substrate | Oxidant | Key Finding | Reference |
|---|---|---|---|---|
| Manganese–iron mixed oxides | p-Xylene | tert-butyl hydroperoxide | Achieved 98% conversion of p-xylene and 93% yield of p-toluic acid. | academie-sciences.fr |
| Magnetite supported on nanocrystalline titanium silicalite-1 (M/NTS) | p-Toluidine | Hydrogen peroxide | Achieved 93% conversion with 94% selectivity for the azo product. | mdpi.com |
| Supramolecular Box (CDM-CDT'4) with Manganese Porphyrin | Methyl p-tolyl sulfide | Iodosylbenzene | Achieved enantioselective oxidation with a 14% enantiomeric excess. | northwestern.edu |
| Pd@Hierarchical Titanium Silicalite (Pd@HTS-1) | Benzyl alcohol | In situ H2O2 from H2/O2 | Achieved nearly 100% selectivity for benzaldehyde. | nih.gov |
Advanced Understanding of Hydroperoxide Radical Chemistry in Atmospheric and Material Science
Hydroperoxides and their corresponding peroxy radicals (RO₂) are key intermediates in atmospheric chemistry, influencing the formation of ozone and secondary organic aerosols. rsc.org While much research has focused on simpler hydroperoxides like hydrogen peroxide, a deeper understanding of the radical chemistry of aromatic hydroperoxides such as this compound is crucial. nih.govresearchgate.net
Future research in this domain will focus on:
Atmospheric Fate and Transport: Investigating the photochemical decomposition of this compound and its reactions with atmospheric oxidants like the hydroxyl radical (OH). harvard.edu Understanding these pathways is essential for accurately modeling air quality and the formation of pollutants.
Radical-Induced Material Degradation: Organic hydroperoxides can act as initiators for radical chain reactions that lead to the degradation of polymeric materials. unibe.ch Advanced studies will explore the specific role of this compound in the oxidative degradation of materials, which is critical for improving the lifespan and durability of plastics and other polymers. The homolytic cleavage of the peroxide bond is often a key initiation step in these processes.
Integration of AI and Machine Learning for Reaction Prediction and Optimization
For a compound like this compound, AI can be applied to:
Predict Reaction Outcomes: Machine learning models, trained on vast datasets of documented chemical reactions, can predict the products, yields, and potential byproducts of reactions involving this compound with high accuracy. chemcopilot.comrjptonline.org This reduces the need for extensive and costly experimental screening. chemcopilot.com
Optimize Reaction Conditions: AI algorithms can systematically explore the complex interplay of variables such as temperature, solvent, catalyst, and reactant concentrations to identify the optimal conditions for a desired transformation. chemrxiv.org This accelerates the process of reaction optimization, which is traditionally a time-consuming step in chemical synthesis. chemrxiv.org
Discover Novel Synthetic Pathways: By analyzing chemical reaction networks, AI can propose novel and more efficient synthetic routes to this compound or its derivatives, potentially uncovering pathways that a human chemist might overlook.
Application in Novel Material Synthesis and Polymer Science
The reactive nature of the hydroperoxide group in this compound makes it a valuable component in the design of advanced materials and polymers.
Future applications are being explored in:
Stimuli-Responsive Materials: Researchers have developed biocompatible polymeric nanoparticles that degrade and release an encapsulated cargo in response to hydrogen peroxide, which is found at elevated levels in inflamed tissues. nih.gov A similar concept can be applied using this compound, where the peroxide linkage acts as a trigger. Materials incorporating this moiety could be designed to degrade or change their properties under specific oxidative conditions, opening doors for targeted drug delivery or smart materials.
Polymerization Initiators: The thermal or catalytic decomposition of this compound generates radicals that can initiate polymerization reactions. Future work will focus on controlling this initiation process to synthesize polymers with specific properties, such as tailored molecular weights and architectures. Its role as an initiator can be crucial in creating specialty polymers and copolymers.
Deeper Mechanistic Insights into Hydroperoxide Decomposition under Varied Conditions
A fundamental understanding of the decomposition pathways of this compound is essential for controlling its reactivity and ensuring its safe handling. While early studies identified its thermal and acid-catalyzed decomposition products, there is still much to learn. datapdf.com
Future research will employ advanced analytical and computational techniques to gain deeper mechanistic insights, focusing on:
Influence of Catalysts: Investigating how different metal catalysts, acids, and bases influence the decomposition mechanism. For example, metal ions can catalyze the homolytic cleavage of the O-O bond to form alkoxyl radicals, which can initiate further reactions. researchgate.net
Solvent Effects: Elucidating the role of the solvent in mediating decomposition pathways. The polarity and hydrogen-bonding capability of the solvent can significantly affect the stability of intermediates and transition states.
Product Distribution Analysis: Using sophisticated techniques like mass spectrometry and NMR to identify and quantify the full range of decomposition products under various conditions. Studies on p-methylbenzyl hydroperoxide have shown that its decomposition can yield p-cresol (B1678582), p-tolualdehyde, and p-toluic acid, with the product distribution being highly dependent on the reaction conditions. datapdf.com
The table below details the observed decomposition products of p-methylbenzyl hydroperoxide under different catalytic conditions, based on historical research.
| Condition | Major Decomposition Products | Reference |
|---|---|---|
| Strong Base | p-Tolualdehyde | datapdf.com |
| Acid-Catalyzed | p-Cresol, p-Tolualdehyde | datapdf.com |
| Autocatalytic (Thermal) | Catalyzed by p-Toluic acid; complex product mixture. | datapdf.com |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing 4-Methylbenzene-1-peroxol derivatives?
- Answer : Synthesis of derivatives like this compound requires careful control of reaction conditions (e.g., stoichiometry, temperature, and catalysts). For example, triazine derivatives (e.g., methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) are synthesized using stepwise protocols, such as general procedure B, which involves sequential substitution reactions with phenol derivatives under anhydrous conditions . Characterization should include NMR, HPLC, and mass spectrometry to confirm purity and structural integrity.
Q. How can researchers optimize analytical methods for detecting trace amounts of this compound in complex matrices?
- Answer : Advanced chromatographic techniques (e.g., HPLC-MS/MS) paired with solid-phase extraction (SPE) are critical. For structurally similar compounds like parabens, methods involve gradient elution with C18 columns and mobile phases containing ammonium acetate/acetic acid to enhance ionization efficiency . Method validation should assess recovery rates, limits of detection (LOD), and matrix effects using spiked samples.
Q. What are the standard protocols for assessing the thermal stability of this compound?
- Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. For example, CAS RN: [303134-03-4] (a related compound) exhibits a melting point of 239–241°C, suggesting thermal decomposition studies should monitor mass loss and exothermic peaks under controlled atmospheres .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying pH conditions?
- Answer : Contradictory reactivity data (e.g., unexpected hydrolysis rates) may arise from competing reaction pathways. Researchers should employ kinetic isotope effects (KIEs), pH-dependent NMR, and computational modeling (DFT) to identify dominant mechanisms (e.g., nucleophilic vs. radical pathways). Triangulating experimental and theoretical data helps isolate variables like solvent polarity or hydrogen bonding .
Q. What strategies address discrepancies in toxicity profiles of this compound across in vitro and in vivo models?
- Answer : Inconsistent toxicity data may stem from metabolic differences (e.g., cytochrome P450 activity in vivo vs. static cell cultures). Hybrid approaches, such as microphysiological systems (e.g., organ-on-a-chip) or isotopic tracing, can bridge this gap by simulating dynamic metabolic environments . Additionally, meta-analyses of existing datasets can identify confounding variables (e.g., exposure duration).
Q. How can researchers design experiments to probe the compound’s role in radical-mediated oxidation processes?
- Answer : Electron paramagnetic resonance (EPR) spectroscopy paired with spin-trapping agents (e.g., DMPO) can detect transient radical intermediates. For peroxol derivatives, experimental designs should compare radical yields under UV irradiation vs. thermal initiation, with controls for chain-termination inhibitors (e.g., BHT) .
Q. What methodologies reconcile conflicting data on the environmental persistence of this compound?
- Answer : Contradictory persistence data (e.g., half-life in soil vs. water) require systematic environmental fate studies. Use OECD guidelines for biodegradation (e.g., OECD 301F) and photolysis (e.g., EPA 1618) to standardize testing. Advanced mass spectrometry imaging (MSI) can map spatial degradation patterns in heterogeneous samples .
Methodological Frameworks for Contradiction Analysis
Q. How should researchers apply activity theory to contextualize conflicting priorities in interdisciplinary studies of this compound?
- Answer : Activity theory (CHAT) highlights how contradictions between "leading identities" (e.g., academic rigor vs. industrial applicability) shape research trajectories. For example, tensions between mechanistic exploration and applied toxicology can be mapped via reflexive interviews and iterative goal-setting, as seen in case studies of identity conflicts in STEM fields .
Q. What mixed-methods approaches enhance the validity of studies on structure-activity relationships (SAR) for this compound?
- Answer : Integrate quantitative SAR models (e.g., QSAR with Hammett constants) with qualitative insights from crystallography or molecular dynamics. Triangulation improves robustness, as demonstrated in hybrid studies combining computational docking with experimental IC50 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
